molecular formula C12H10BrN3O3 B11432509 Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- CAS No. 57338-58-6

Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl-

Cat. No.: B11432509
CAS No.: 57338-58-6
M. Wt: 324.13 g/mol
InChI Key: DPLUPFDHVBNDAY-UHFFFAOYSA-N
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Description

Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- is a complex organic compound that features a phenyl group, a brominated imidazole ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Bromination: The imidazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.

    Nitration: The brominated imidazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling with Phenyl Ethanone: The final step involves coupling the brominated, nitrated imidazole with phenyl ethanone under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the imidazole ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the imidazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Products may include phenyl ketones or carboxylic acids.

    Reduction: The primary product is the corresponding amino derivative.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be incorporated into polymers or used as a precursor for materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 2-(5-chloro-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl-
  • Ethanone, 2-(5-iodo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl-
  • Ethanone, 2-(5-fluoro-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl-

Uniqueness

The presence of the bromine atom in Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- imparts unique reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Biological Activity

Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl-, commonly referred to as a derivative of imidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C18H16BrN5O2
  • CAS Number : 79457-09-3
  • Molecular Weight : 396.25 g/mol

Antimicrobial Activity

Ethanone derivatives, particularly those containing imidazole rings, have shown significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains:

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus4.441 µg/mL
Compound BEscherichia coli4.425 µg/mL
Compound CBacillus subtilis4.457 µg/mL

These results indicate that the presence of halogen substituents, such as bromine and nitro groups, enhances the antimicrobial efficacy of the imidazole derivatives .

Anticancer Activity

Recent research has also explored the anticancer potential of Ethanone derivatives. Notably, compounds with similar structures have demonstrated promising results in inhibiting cancer cell proliferation:

  • In Vitro Studies :
    • Compounds were tested against MCF-7 breast cancer cells using MTT assays.
    • Significant cytotoxic effects were observed with IC50 values in the micromolar range (e.g., 7.9 µM for a closely related compound) indicating strong anti-proliferative properties .
  • Mechanism of Action :
    • The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G1/S checkpoint, suggesting a targeted mechanism against cancer cells while sparing normal cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of imidazole derivatives found that those with bromine and nitro substituents exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly influence biological activity, highlighting the potential for developing new antibiotics based on these findings .

Case Study 2: Anticancer Properties

In another investigation, a derivative similar to Ethanone was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in a dose-dependent manner. This suggests that such compounds could be further developed as effective chemotherapeutic agents .

Properties

CAS No.

57338-58-6

Molecular Formula

C12H10BrN3O3

Molecular Weight

324.13 g/mol

IUPAC Name

2-(5-bromo-2-methyl-4-nitroimidazol-1-yl)-1-phenylethanone

InChI

InChI=1S/C12H10BrN3O3/c1-8-14-12(16(18)19)11(13)15(8)7-10(17)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

DPLUPFDHVBNDAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CC(=O)C2=CC=CC=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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